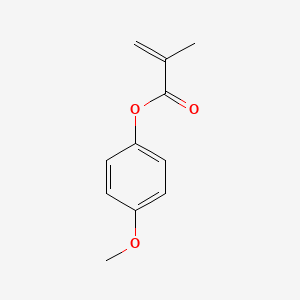
4-Methoxyphenyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl methacrylate is an organic compound with the molecular formula C11H12O3. It is a methacrylate ester derived from methacrylic acid and 4-methoxyphenol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various functional polymers due to its reactive methacrylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenyl methacrylate typically involves the esterification of methacrylic acid with 4-methoxyphenol. One common method includes the use of methacrylic anhydride and 4-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethyl acetate at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxyphenyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form homopolymers or copolymers.
Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 4-methoxyphenol.
Common Reagents and Conditions:
Polymerization: Initiators like 2,2’-azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Hydrolysis: Acidic or basic aqueous solutions are used to cleave the ester bond.
Major Products:
Polymerization: Polymers with varying properties depending on the comonomers used.
Substitution: Derivatives with different functional groups on the aromatic ring.
Hydrolysis: Methacrylic acid and 4-methoxyphenol.
Applications De Recherche Scientifique
4-Methoxyphenyl methacrylate is utilized in various scientific research applications:
Polymer Chemistry: It is used to synthesize functional polymers with specific properties for coatings, adhesives, and biomedical applications.
Material Science: The compound is employed in the development of advanced materials with tailored mechanical and thermal properties.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-methoxyphenyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The methacrylate group undergoes addition reactions with other monomers, leading to the formation of long polymer chains. The presence of the methoxy group can influence the reactivity and properties of the resulting polymers .
Comparaison Avec Des Composés Similaires
4-Methoxyphenyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
2-Methoxyphenyl methacrylate: Similar structure but with the methoxy group in the ortho position.
4-Methylphenyl methacrylate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 4-Methoxyphenyl methacrylate is unique due to the presence of the methoxy group in the para position, which can influence its reactivity and the properties of the polymers formed. This positional isomerism can lead to differences in the physical and chemical properties of the resulting materials .
Propriétés
Numéro CAS |
10430-85-0 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(12)14-10-6-4-9(13-3)5-7-10/h4-7H,1H2,2-3H3 |
Clé InChI |
WIZMCLXMWBKNKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


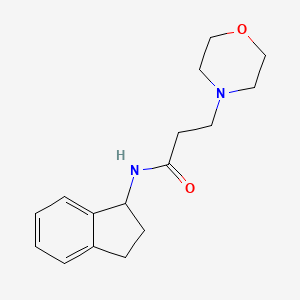
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
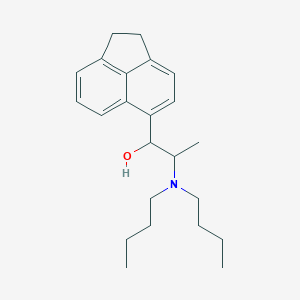
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
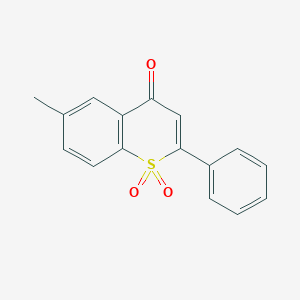
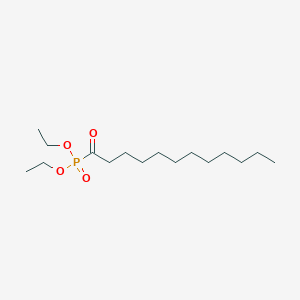
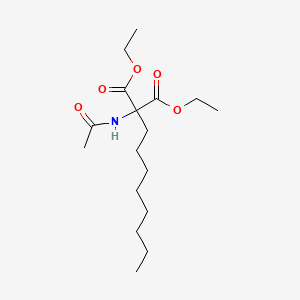
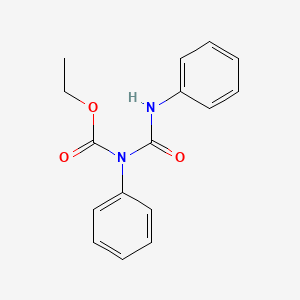

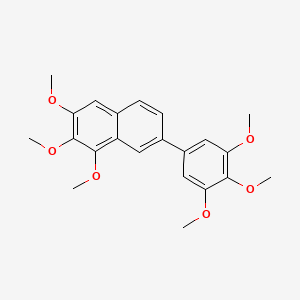
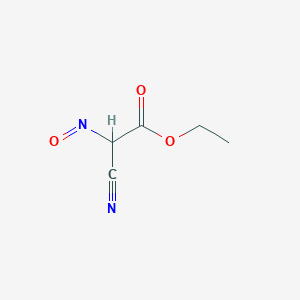
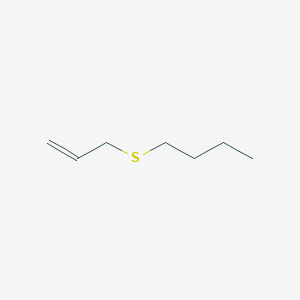

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
